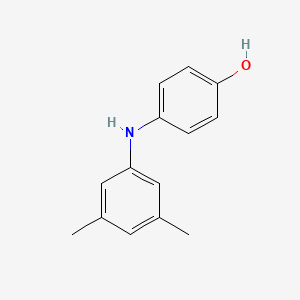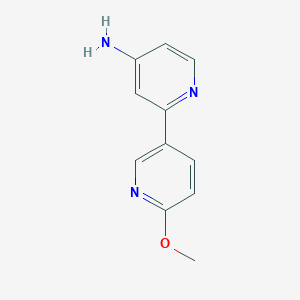
2-(6-Methoxypyridin-3-yl)pyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6’-Methoxy-[2,3’-bipyridin]-4-amine is an organic compound with the molecular formula C11H10N2O It is a derivative of bipyridine, characterized by the presence of a methoxy group at the 6’ position and an amine group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-[2,3’-bipyridin]-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically an organic solvent such as toluene or ethanol
Temperature: Generally conducted at elevated temperatures (80-100°C)
Time: Reaction times can vary but typically range from a few hours to overnight
Industrial Production Methods
Industrial production of 6’-Methoxy-[2,3’-bipyridin]-4-amine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6’-Methoxy-[2,3’-bipyridin]-4-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted bipyridine derivatives.
科学研究应用
6’-Methoxy-[2,3’-bipyridin]-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 6’-Methoxy-[2,3’-bipyridin]-4-amine involves its interaction with specific molecular targets. As a ligand, it can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A widely-used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Dimethoxy-2,2’-bipyridine: Similar in structure but with methoxy groups at the 4 and 4’ positions, used in the synthesis of metal complexes.
6,6’-Dimethyl-2,2’-bipyridine: Contains methyl groups at the 6 and 6’ positions, used in various catalytic applications.
Uniqueness
6’-Methoxy-[2,3’-bipyridin]-4-amine is unique due to the specific positioning of the methoxy and amine groups, which can influence its reactivity and binding properties. This makes it a valuable compound for designing specialized ligands and materials with tailored properties.
属性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
2-(6-methoxypyridin-3-yl)pyridin-4-amine |
InChI |
InChI=1S/C11H11N3O/c1-15-11-3-2-8(7-14-11)10-6-9(12)4-5-13-10/h2-7H,1H3,(H2,12,13) |
InChI 键 |
FFMVNQMHDUMYMA-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)C2=NC=CC(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B14112401.png)
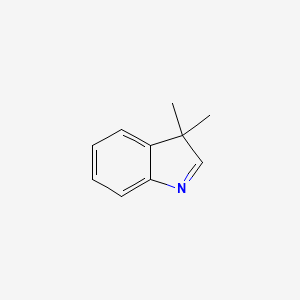
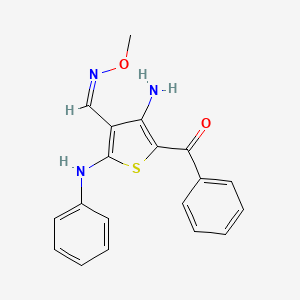
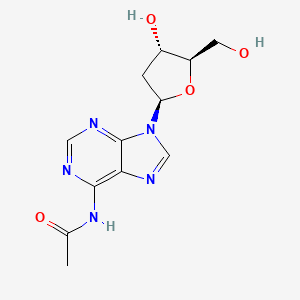
![6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14112430.png)
![1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine](/img/structure/B14112436.png)

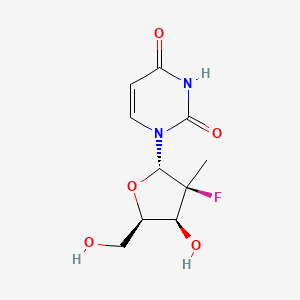
![N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide](/img/structure/B14112445.png)
![2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine](/img/structure/B14112451.png)
![N-(3-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112454.png)
![3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112459.png)

